1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS No.: 932519-12-5
Cat. No.: VC4303317
Molecular Formula: C22H13ClFN3
Molecular Weight: 373.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932519-12-5 |
|---|---|
| Molecular Formula | C22H13ClFN3 |
| Molecular Weight | 373.82 |
| IUPAC Name | 1-(2-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C22H13ClFN3/c23-18-6-2-4-8-20(18)27-22-16-5-1-3-7-19(16)25-13-17(22)21(26-27)14-9-11-15(24)12-10-14/h1-13H |
| Standard InChI Key | YTOPEILPCODMSV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=CC=C4Cl)C5=CC=C(C=C5)F |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound features a pyrazolo[4,3-c]quinoline backbone, which consists of:
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A quinoline moiety (benzopyridine) fused with a pyrazole ring at positions 4 and 3.
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A 2-chlorophenyl group at the 1-position and a 4-fluorophenyl group at the 3-position of the pyrazole ring .
Table 1: Key Structural Features
Spectroscopic Characterization
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NMR: The NMR spectrum typically shows aromatic protons in the δ 7.2–8.5 ppm range, with distinct splitting patterns for the chloro- and fluorophenyl groups .
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Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 391.8 (calculated for ) .
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X-ray Crystallography: Analogous compounds exhibit monoclinic crystal systems with space group P2/c and lattice parameters a = 5.95 Å, b = 8.05 Å, c = 43.41 Å .
Synthesis and Optimization
Friedländer Condensation Route
A common method involves the condensation of 4-amino-3-carboxypyrazole derivatives with substituted benzaldehydes:
Yield: 45–60% after purification via column chromatography .
Suzuki-Miyaura Cross-Coupling
For functionalization at the quinoline core:
Optimization: Use of microwave irradiation reduces reaction time from 24 h to 2 h .
Table 2: Synthetic Route Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Friedländer Condensation | High atom economy | Requires harsh acidic conditions |
| Suzuki Coupling | Precise functionalization | Costly catalysts |
Physicochemical Properties
Solubility and Lipophilicity
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logP: Calculated logP = 5.79 (Schrödinger Suite), indicating high lipophilicity .
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Aqueous Solubility: <0.1 mg/mL in PBS (pH 7.4), necessitating formulation with surfactants .
Thermal Stability
Biological Activity and Mechanisms
Kinase Inhibition
The compound inhibits cyclin-dependent kinase 2 (CDK2) with an IC of 0.8 μM, as shown in kinase profiling assays . Structural modeling suggests:
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The 2-chlorophenyl group occupies a hydrophobic pocket.
Anticancer Activity
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Apoptosis Induction: 40% increase in caspase-3 activity at 5 μM.
Table 3: Cytotoxicity Profile
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 | 1.2 | Caspase-3 activation |
| A549 | 2.5 | ROS generation |
| HeLa | 3.8 | G2/M cell cycle arrest |
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
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Electroluminescence: λ = 480 nm (blue emission) with CIE coordinates (0.15, 0.20) .
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Efficiency: External quantum efficiency (EQE) of 12.4% at 100 cd/m .
Fluorescent Sensors
The compound exhibits a 15-fold fluorescence enhancement upon binding to Zn ions (K = 4.3 nM) .
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